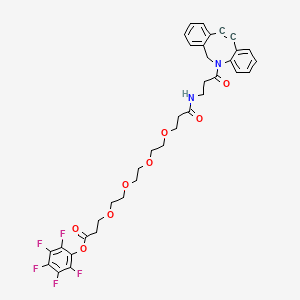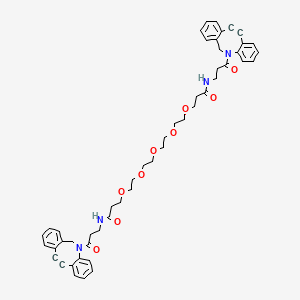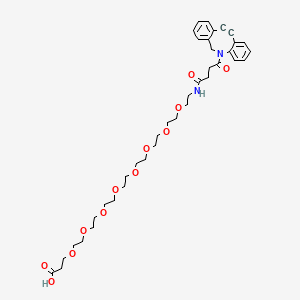
D21-6076
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D21-6076 is a β-1,6-Glucan inhibitor. These inhibitors work as antifungal drugs by targeting the fungal cell wall. As glucan is a major component of the cell wall, specifically β-1,6-Glucan, these drugs can help fight fungal infections by degrading glucan or stopping production by inhibiting its synthase. D21-6076 is a pyridobenzimidazole derivative that achieves this function, and is effective against Candida strains (even fluconazole-resistant strains). As an improvement to D75-4590, it is active orally.
Scientific Research Applications
Antifungal Activities
D21-6076, a derivative compound, exhibits potent antifungal activities, particularly against Candida species. Kitamura et al. (2009) found that D21-6076 has significant in vitro and in vivo antifungal activities against Candida glabrata. The compound was shown to inhibit β-1,6-glucan synthesis in Candida albicans, leading to the release of cell wall proteins critical for its virulence. This inhibition resulted in reduced adhesion to mammalian cells and impaired hyphal elongation, thereby prolonging the survival of mice infected by the pathogen (Kitamura et al., 2009).
Cytogenetic Findings in Acute Myeloid Leukemia
In the context of acute myeloid leukemia or refractory anemia with excess blasts, D21-6076 has been associated with cytogenetic findings on day 21 of chemotherapy. Konopleva et al. (2003) investigated whether cytogenetic findings on day 21 could predict the subsequent outcome in patients with cytogenetic abnormalities. Their study revealed differences in response rates based on the cytogenetic profile observed on day 21, thus indicating the potential of D21-6076 in influencing therapeutic decision-making in these conditions (Konopleva et al., 2003).
Antiviral Activity and Induction of Plant Resistance
D21-6076 has also been explored for its potential antiviral activity and ability to induce plant resistance. Wei et al. (2019) synthesized a series of compounds, including D21, to evaluate their antiviral activities. They found that compound D21 exhibited notable anti-potato virus Y activity in vivo, with its protective activity associated with improvements in chlorophyll content and defense-related enzyme activities. This suggests that D21-6076 could be a novel activator for plant resistance induction (Wei et al., 2019).
properties
Molecular Formula |
C24H24N6 |
|---|---|
Molecular Weight |
396.5 |
IUPAC Name |
6-(3-(dimethylamino)pyrrolidin-1-yl)-8-methyl-7-phenylimidazo[1,2-a:4,5-b']dipyridine-9-carbonitrile |
InChI |
InChI=1S/C24H24N6/c1-16-19(14-25)23-27-22-20(10-7-12-26-22)30(23)24(21(16)17-8-5-4-6-9-17)29-13-11-18(15-29)28(2)3/h4-10,12,18H,11,13,15H2,1-3H3 |
InChI Key |
MRZRZGFKBHEXEA-UHFFFAOYSA-N |
SMILES |
N#CC1=C(C)C(C2=CC=CC=C2)=C(N3CC(N(C)C)CC3)N4C5=CC=CN=C5N=C41 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
D21-6076; D216076; D21 6076 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






